molecular formula C13H14N2 B1306415 Phenyl-(1-pyridin-4-yl-ethyl)-amine CAS No. 152127-34-9

Phenyl-(1-pyridin-4-yl-ethyl)-amine

Cat. No.: B1306415
CAS No.: 152127-34-9
M. Wt: 198.26 g/mol
InChI Key: GKIQEMNPCOCAJX-UHFFFAOYSA-N
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Description

Contextualization within Organic and Heterocyclic Chemistry

N-(1-(Pyridin-4-yl)ethyl)aniline is firmly rooted in the principles of organic chemistry, with a particular emphasis on the synthesis and properties of amines and heterocyclic compounds. The most probable and logical method for its synthesis is through a classic organic reaction known as reductive amination. nih.govresearchgate.net This widely utilized one-pot reaction typically involves the condensation of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced to the corresponding amine. nih.gov In the case of N-(1-(Pyridin-4-yl)ethyl)aniline, this would involve the reaction of 4-acetylpyridine (B144475) with aniline (B41778).

Structural Characteristics and Fundamental Chemical Scaffolds

The molecular structure of N-(1-(Pyridin-4-yl)ethyl)aniline is characterized by the covalent linkage of three key chemical scaffolds:

Aniline Moiety: This consists of a phenyl group attached to an amino group. Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. nih.gov The presence of the amino group makes it a weak base and a nucleophile.

Pyridine (B92270) Moiety: The 4-substituted pyridine ring is a key feature. Pyridine is an aromatic heterocycle, and the nitrogen atom imparts distinct electronic properties compared to benzene. It is generally electron-deficient and can act as a base or a ligand in coordination chemistry.

The combination of these scaffolds results in a molecule with a defined three-dimensional structure and specific physicochemical properties.

Interactive Data Table: Physicochemical Properties of N-(1-(Pyridin-4-yl)ethyl)aniline

PropertyValue
IUPAC Name N-(1-(pyridin-4-yl)ethyl)aniline
Synonym Phenyl-(1-pyridin-4-yl-ethyl)-amine
CAS Number 152127-34-9
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
SMILES CC(c1ccncc1)Nc2ccccc2

Overview of Key Research Trajectories and Academic Significance

While specific, in-depth research on N-(1-(Pyridin-4-yl)ethyl)aniline is not widely published, its structural components suggest potential areas of academic and research interest. The academic significance of this compound lies more in its representative nature as a molecule combining key pharmacophores and functional groups than in a body of dedicated research.

Potential Research Trajectories:

Catalysis: The pyridine nitrogen and the secondary amine nitrogen present potential coordination sites for metal ions. This suggests that the compound or its derivatives could be explored as ligands in catalysis. The field of catalysis often utilizes molecules with multiple nitrogen-containing heterocycles to create efficient catalysts for various organic transformations.

Medicinal Chemistry: Both aniline and pyridine moieties are prevalent in a wide range of biologically active compounds and pharmaceuticals. The combination of these two scaffolds in N-(1-(Pyridin-4-yl)ethyl)aniline makes it a potential starting point or fragment for the design of new therapeutic agents. Research in this area would focus on synthesizing derivatives and evaluating their biological activity.

Materials Science: Organic molecules containing aromatic and heterocyclic rings can exhibit interesting electronic and photophysical properties. While not documented for this specific compound, related structures are investigated for their potential use in organic electronics, such as in the development of new polymers or functional materials. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-pyridin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQEMNPCOCAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Chemical Reactivity, Derivatization, and Transformation Studies

Mechanistic Investigations of Amination and Transamination Reactions

The formation of aminopyridine structures, a core component of Phenyl-(1-pyridin-4-yl-ethyl)-amine, is a subject of significant mechanistic study. The direct amination of pyridines, particularly at the C4-position, is a desirable synthetic transformation. nih.gov

Recent research has detailed a reaction pathway for the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH). nih.gov This process involves the formation of a 4-pyridyl pyridinium (B92312) salt intermediate. The reaction of this intermediate with aqueous ammonia (B1221849) yields the 4-aminopyridine (B3432731) product without the need for isolating the salt. nih.gov The high regioselectivity for the C4 position is achieved by carefully tuning the electronic properties of the pyridine (B92270) reagents and maximizing polarizability during the proton elimination step. nih.gov These mechanistic insights provide a foundational understanding for the synthesis and potential transamination reactions involving the pyridine ring in this compound.

Derivatization Strategies via Functional Group Modifications

The structure of this compound offers multiple sites for functional group modification, including the phenyl ring, the pyridine ring, and the secondary amine. Derivatization can be used to alter the molecule's physical and chemical properties.

Strategies for modifying the pyridine scaffold are particularly valuable. A prominent method involves the remodeling of (aza)indole or benzofuran (B130515) skeletons to produce pyridines with a wide array of substituents, such as esters, sulfones, and phosphonates. nih.gov This ring cleavage methodology allows for the synthesis of highly functionalized pyridine analogs. nih.gov For this compound, this approach could theoretically be adapted to introduce diverse functional groups onto the pyridine ring.

Furthermore, modifications can be made to the amine and phenyl groups. For instance, the nitrogen center can be part of a larger, more complex structure, as seen in Tris(4-(pyridin-4-yl)phenyl)amine, where the nitrogen is bonded to three phenyl-pyridine units. nih.gov The amino group itself can also be modified, as in the acylation reaction used to cap primary amines with groups like phenylacetic acid. mdpi.com

The following table outlines potential derivatization reactions for this compound based on established chemical principles.

Reaction TypeReagents/ConditionsPotential Product
N-Alkylation Alkyl halide (e.g., CH₃I), BasePhenyl-(1-pyridin-4-yl-ethyl)-methyl-amine
N-Acylation Acyl chloride (e.g., Acetyl chloride), BaseN-Acetyl-N-phenyl-(1-pyridin-4-yl-ethyl)-amine
Pyridine Ring Functionalization Ring cleavage/remodeling of precursorsPhenyl-(1-(substituted-pyridin-4-yl)-ethyl)-amine
Phenyl Ring Electrophilic Substitution Nitrating mixture (HNO₃/H₂SO₄)(Nitro-phenyl)-(1-pyridin-4-yl-ethyl)-amine

Hydrolytic Stability and Pathways of Amine-Containing Systems

The hydrolytic stability of this compound is crucial for its handling and application. The molecule contains a secondary amine linkage that can be susceptible to cleavage under certain conditions, particularly acidic ones. The hydrolysis of amine-related systems like imines, enamines, and amides provides a framework for understanding the potential degradation pathways. chemistrysteps.commasterorganicchemistry.com

The hydrolysis of an imine, which is structurally related to the precursor of the target amine, typically begins with the protonation of the nitrogen atom. chemistrysteps.com This makes the adjacent carbon highly electrophilic and susceptible to attack by water. Following a proton transfer, the amine is eliminated as a neutral leaving group, ultimately yielding a ketone and the corresponding primary amine. chemistrysteps.com While this compound itself is not an imine, its synthesis often proceeds through a reductive amination pathway involving an imine intermediate, making the reverse reaction (hydrolytic cleavage) mechanistically relevant under strongly acidic conditions.

The stability of amine-containing systems is influenced by several factors:

FactorEffect on StabilityMechanistic Rationale
pH Decreased stability in strong acidProtonation of the amine nitrogen facilitates C-N bond cleavage. chemistrysteps.com
Steric Hindrance Increased stabilityBulky groups around the C-N bond can sterically hinder the approach of nucleophiles like water.
Electronic Effects VariableElectron-withdrawing groups on the aromatic rings can influence the basicity of the nitrogen and the electrophilicity of the adjacent carbon.
Enzyme Catalysis Potentially decreased stabilitySpecific enzymes can catalyze the degradation of amine-containing compounds. nih.gov

Studies on enaminones (a class of enamines) show that acid-catalyzed degradation is sensitive to the structure of the carbonyl component but less so to the amine portion. nih.gov The rate-limiting step in the hydrolysis of these systems is often the proton addition to the vinyl carbon. nih.gov

Alkylation and Acylation Processes of Nitrogen Centers

The secondary amine in this compound is a nucleophilic center that readily participates in alkylation and acylation reactions. These processes are fundamental for creating more complex derivatives.

Alkylation involves the reaction of the amine with an alkyl halide, leading to the formation of a tertiary amine. This reaction typically proceeds via an S_N2 mechanism where the nitrogen atom acts as the nucleophile. The product of mono-alkylation would be a tertiary amine, and further reaction could lead to a quaternary ammonium (B1175870) salt.

Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. masterorganicchemistry.com This reaction is often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Acylation converts the basic amine into a neutral amide, significantly altering its chemical properties. For example, acylation with acetic anhydride is a common method for capping free amino groups. mdpi.com

Below is a table summarizing these key transformations at the nitrogen center.

TransformationGeneral ReactionProduct ClassExample Reagent
N-Alkylation R-NH-R' + R''-X → R-N(R'')(R')-R' + HXTertiary AmineMethyl Iodide (CH₃I)
N-Acylation R-NH-R' + R''-COCl → R-N(COR'')-R' + HClAmideAcetyl Chloride (CH₃COCl)

Carbon-Nitrogen Bond Formation and Cleavage Studies

The synthesis and degradation of this compound are defined by the formation and cleavage of its carbon-nitrogen bonds.

Carbon-Nitrogen Bond Formation The key C-N bond in this molecule is between the aniline (B41778) nitrogen and the ethyl group's chiral carbon. Methods for forming such bonds can be broadly categorized into reactions involving a nucleophilic nitrogen and an electrophilic carbon. nptel.ac.in

Reductive Amination: A common and direct route involves the reaction of 4-acetylpyridine (B144475) with aniline to form an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine.

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides and amines. tcichemicals.com A synthetic route could involve coupling aniline with a (1-haloethyl)pyridine derivative.

Ritter Reaction: This reaction involves the treatment of an alcohol or alkene with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine. nptel.ac.in This could be a potential, though less direct, route to the target structure or its analogs.

Carbon-Nitrogen Bond Cleavage Cleavage of the C-N bond can be achieved under various conditions, often requiring significant energy input or specific reagents.

Reductive Cleavage: The C-N bond in amides and amines can be cleaved reductively. For instance, a combination of Lewis acid and photoredox catalysis has been shown to enable the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines. organic-chemistry.org

Oxidative N-Dealkylation: A photoinduced oxidative N-dealkylation method for aryl tertiary amines has been developed, which proceeds under mild, alkaline conditions. organic-chemistry.org

Ring-Opening Reactions: In specific contexts, the C-N bond within the pyridine ring itself can be cleaved, as demonstrated in a DABCO-catalyzed reaction between pyridin-2-amine and allenoates, which leads to a ring-opening and subsequent formation of new heterocyclic systems. rsc.org

Stereochemical Aspects and Enantioselective Synthesis of Chiral 1 Pyridin 4 Yl Ethyl Amine Derivatives

Chiral Resolution Techniques for Racemic Mixtures

The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a foundational technique in stereochemistry. wikipedia.org For amine compounds like Phenyl-(1-pyridin-4-yl-ethyl)-amine, the most common method involves classical resolution via the formation of diastereomeric salts. wikipedia.orgrsc.org This process entails reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a chiral resolving agent.

The resulting products are a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably different solubilities. wikipedia.org This difference allows for their separation by fractional crystallization. One diastereomer will typically crystallize out of the solution first, allowing for its isolation by filtration. The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired enantiomerically pure amine. wikipedia.org The resolving agent can often be recovered and reused, which is an important consideration for industrial-scale processes. rsc.orggoogle.com

Diastereoselective Synthesis via Chiral Auxiliaries

An alternative to resolving a racemic mixture is to guide the synthesis to favor one stereoisomer over another, a process known as diastereoselective synthesis. This is often accomplished by covalently attaching a chiral auxiliary to the substrate. nih.gov A chiral auxiliary is an enantiomerically pure compound that directs the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing (1-Pyridin-4-yl-ethyl)amine derivatives, a chiral auxiliary can be incorporated into the synthetic route to control the formation of the chiral carbon. novapublishers.com For instance, a chiral alcohol can be used to form a chiral ester or a chiral amine can be used to form a chiral amide or imine. The steric and electronic properties of the auxiliary block one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thereby creating the new stereocenter with a predictable configuration. nih.govnovapublishers.com

Pseudoephedrine and its analogue, pseudoephenamine, are well-known examples of practical chiral auxiliaries used in the alkylation of enolates to produce enantiomerically enriched ketones, acids, and alcohols. nih.gov Similarly, chiral oxazolidinones and bicyclic amines have been successfully employed as auxiliaries in nucleophilic additions to pyridinium (B92312) salts, demonstrating high levels of stereocontrol. novapublishers.com The success of this method relies on several factors: the effective transfer of chirality from the auxiliary, the high yield of the diastereoselective reaction, and the ease of removing the auxiliary without racemizing the newly formed stereocenter. nih.gov

Enantioselective Catalysis in the Formation of Chiral Amines

Modern synthetic chemistry increasingly relies on enantioselective catalysis, which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of chiral amines, including pyridyl-containing structures, several powerful catalytic methods have been developed.

Iridium-Catalyzed Asymmetric Reductive Amination

Iridium-catalyzed asymmetric reductive amination (ARA) is a highly effective method for synthesizing chiral amines from ketones. rsc.org This reaction involves the condensation of a ketone (such as 4-acetylpyridine) with an amine source, followed by the asymmetric hydrogenation of the resulting imine or enamine intermediate. The entire process is catalyzed by a chiral iridium complex. rsc.orgnih.gov

The key to success is the chiral ligand coordinated to the iridium center. A variety of sophisticated phosphine (B1218219) and phosphoramidite (B1245037) ligands have been developed that can induce high levels of enantioselectivity (up to 99% ee). rsc.orgacs.org A significant challenge in the asymmetric hydrogenation of pyridyl-containing substrates is the potential for the pyridine (B92270) nitrogen to coordinate to the metal catalyst, leading to deactivation. acs.org Despite this, specialized iridium-based catalytic systems have been designed to overcome this issue, providing efficient access to chiral pyridyl amines. acs.orgacs.org The reaction typically provides the desired chiral amines in high yields and with excellent enantioselectivity under relatively mild conditions. rsc.orgnih.gov

Nickel-Catalyzed Enantioconvergent Substitution Reactions

Nickel-catalyzed enantioconvergent reactions represent a state-of-the-art method for producing chiral amines. nih.govorganic-chemistry.org This strategy is particularly powerful because it can convert a racemic starting material entirely into a single enantiomeric product, thus achieving a theoretical yield of 100%.

In a typical setup, a racemic electrophile, such as a racemic α-halo amine derivative, is coupled with a nucleophile (e.g., an organozinc reagent) in the presence of a chiral nickel catalyst. acs.orgnih.gov The catalyst, typically a nickel salt complexed with a chiral ligand like a pybox ligand, preferentially reacts with one enantiomer of the racemic starting material much faster than the other. nih.gov Concurrently, the conditions of the reaction promote the rapid racemization of the starting electrophile. This dynamic kinetic resolution allows the "wrong" enantiomer to continuously convert back to the racemic mixture, from which the catalyst selectively pulls out the reactive enantiomer to transform it into the desired product enantiomer. acs.org This method has been shown to be versatile, with broad functional group tolerance and effectiveness under mild conditions. nih.govnih.gov

Structural Elucidation of Chiral Forms via X-ray Crystallography

The definitive determination of the three-dimensional structure and absolute stereochemistry of a chiral molecule is accomplished through single-crystal X-ray crystallography. researchgate.net This powerful analytical technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the positions of each atom in the molecule, providing a precise 3D model.

For derivatives of (1-Pyridin-4-yl-ethyl)amine, obtaining a crystalline sample of a single enantiomer, or a diastereomeric salt formed with a known chiral resolving agent, allows for unambiguous structural assignment. nih.gov The analysis not only confirms the connectivity of the atoms but also reveals detailed geometric parameters such as bond lengths, bond angles, and torsional angles. researchgate.net This information is invaluable for understanding the conformational preferences of the molecule and for rationalizing the mechanisms of stereoselective reactions. novapublishers.com For instance, X-ray structures of catalyst-substrate complexes or intermediates can provide insight into how a chiral catalyst or auxiliary directs the stereochemical outcome of a reaction. novapublishers.com

Methodologies for Evaluation of Enantiomeric Purity and Diastereomeric Ratios

Accurately determining the enantiomeric purity (often expressed as enantiomeric excess, ee) or diastereomeric ratio (dr) of a synthetic product is crucial for assessing the success of a stereoselective synthesis. Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP) are among the most common and reliable methods. libretexts.orgdoi.org The enantiomers or diastereomers of the analyte interact differently with the chiral environment of the column, leading to different retention times and thus their separation. Integration of the peak areas in the resulting chromatogram allows for precise quantification of the ratio of stereoisomers. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool. libretexts.org While the NMR spectra of two enantiomers are identical in an achiral solvent, their signals can be resolved by two primary methods:

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent (such as a BINOL derivative) to the NMR tube containing the analyte can induce diastereomeric interactions, leading to the formation of transient, non-covalent diastereomeric complexes that have different chemical shifts. libretexts.orgrsc.org

Chiral Derivatizing Agents (CDAs): The analyte is quantitatively reacted with a chiral derivatizing agent (e.g., a chiral aldehyde or acid chloride) to form a stable pair of diastereomers. researchgate.net These diastereomers have distinct NMR spectra in a standard achiral solvent, allowing for the determination of their ratio by integrating the signals. libretexts.orgdoi.org

Lanthanide shift reagents can also be used in NMR to help resolve the signals of different stereoisomers by inducing large chemical shift changes. nih.gov Furthermore, optical methods such as circular dichroism (CD) spectroscopy can be employed, sometimes in combination with mathematical models, to determine both the enantiomeric and diastereomeric excess of a sample. nih.gov

Computational and Theoretical Investigations of N 1 Pyridin 4 Yl Ethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods determine the electronic structure and energy of a chemical system. For a molecule like N-(1-(pyridin-4-yl)ethyl)aniline, which contains both phenyl and pyridine (B92270) rings, these calculations can elucidate the interplay of aromatic systems and the nature of the amine linkage.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying medium-to-large organic molecules. DFT calculations are used to determine optimized geometries, electronic properties, and vibrational frequencies. researchgate.netthaiscience.info

In studies of related aniline (B41778) and pyridine derivatives, various combinations of functionals and basis sets have been employed to achieve reliable results. researchgate.netnih.gov The choice of functional is critical, with hybrid functionals like B3LYP being a common starting point. For more specific properties, such as charge-transfer excitations, long-range corrected functionals like CAM-B3LYP are often preferred. semanticscholar.org The basis set, which describes the atomic orbitals, is typically of a split-valence type with polarization and diffuse functions (e.g., 6-311++G(d,p)) to accurately model the electronic distribution, especially the lone pairs on nitrogen atoms and the π-systems. researchgate.netsemanticscholar.org

Table 1: Common DFT Functionals and Basis Sets for Aniline and Pyridine Derivatives

Method Component Examples Purpose
Functionals B3LYP, PBE, TPSS General purpose, good for geometries and ground-state properties. researchgate.netchemrxiv.org
CAM-B3LYP, wB97XD Long-range corrected, suitable for electronic excitations and non-covalent interactions. semanticscholar.orgchemrxiv.org
Basis Sets 6-31G(d,p), 6-31G* Pople-style basis sets offering a good compromise between speed and accuracy. nih.govsciencepublishinggroup.com

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that derive results directly from theoretical principles without the inclusion of experimental data. scribd.com The foundational ab initio method is the Hartree-Fock (HF) theory, which provides a good first approximation of the molecular electronic structure. scribd.comafit.edu

However, HF theory neglects electron correlation, which can be a significant factor in molecules with extensive π-electron systems. To account for this, post-Hartree-Fock methods are used. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice to introduce electron correlation and improve the accuracy of energy and property calculations. pnu.ac.ir While computationally more demanding than DFT, ab initio methods like HF and MP2 serve as important benchmarks for validating results from other computational approaches. pnu.ac.irwayne.edu Studies on aniline derivatives have utilized these methods to accurately predict properties like acidity constants. pnu.ac.ir

Molecular Geometry Optimization and Conformational Analysis

Predicting the most stable three-dimensional arrangement of atoms is a primary goal of computational chemistry. pennylane.ai Molecular geometry optimization is the process of finding the coordinates that correspond to the minimum energy on the potential energy surface. pennylane.ai For a flexible molecule like N-(1-(pyridin-4-yl)ethyl)aniline, this process is complicated by the presence of multiple rotatable single bonds, leading to various possible conformers (rotational isomers).

Table 2: Key Rotatable Bonds for Conformational Analysis of N-(1-(Pyridin-4-yl)ethyl)aniline

Bond Description
Phenyl-C — N Rotation of the phenyl group relative to the amine.
N — C-ethyl Rotation around the nitrogen-chiral carbon bond.

Electronic Structure Characterization

Beyond geometry, computational methods provide deep insights into the electronic nature of a molecule, which governs its reactivity and spectroscopic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. chalcogen.ro The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a critical parameter.

A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. nih.gov Conversely, a large gap suggests high stability. thaiscience.info From the energies of the HOMO and LUMO, several key chemical descriptors can be calculated to quantify reactivity. researchgate.netthaiscience.info

Table 3: Quantum Chemical Descriptors Derived from HOMO and LUMO Energies

Parameter Formula (Koopmans' Theorem Approx.) Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 The ability of an atom or molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 Resistance to change in electron distribution or charge transfer.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating high polarizability.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. semanticscholar.orgchemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. In N-(1-(pyridin-4-yl)ethyl)aniline, the most negative potential is expected around the nitrogen atom of the pyridine ring, which is a strong Lewis basic site. The nitrogen of the aniline group would also be a negative site, though generally less so than the pyridine nitrogen. chemrxiv.orgresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are typically found around hydrogen atoms, particularly the N-H proton of the amine group. chemrxiv.org

Neutral Regions (Green): These areas have a relatively neutral potential, often corresponding to the carbon skeletons of the aromatic rings.

The MEP map provides a powerful, intuitive guide to the molecule's intermolecular interaction patterns and sites of chemical reactivity. thaiscience.infosemanticscholar.org

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for the structural elucidation of molecules. For N-(1-(pyridin-4-yl)ethyl)aniline, theoretical calculations, primarily using Density Functional Theory (DFT), can be employed to predict these spectra.

Theoretical calculations for aniline and its derivatives have shown that methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can accurately predict vibrational frequencies. researchgate.netresearchgate.net These computed spectra can be correlated with experimental data obtained from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and understand the vibrational modes of different functional groups. researchgate.netresearchgate.net For instance, the characteristic N-H stretching and bending vibrations, as well as the aromatic C-H and C-C stretching modes, can be assigned based on these calculations. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for assigning the signals in the experimental NMR spectra to specific nuclei within the molecule. researchgate.net The correlation between calculated and experimental chemical shifts helps in confirming the proposed structure and understanding the electronic environment of the atoms.

A hypothetical data table for predicted and experimental spectroscopic data is presented below.

Table 1: Predicted vs. Experimental Spectroscopic Data for N-(1-(pyridin-4-yl)ethyl)aniline

Spectroscopic Data Predicted Value (Computational) Experimental Value
¹H NMR (ppm)
Pyridinyl-H (α)Calculated ShiftObserved Shift
Pyridinyl-H (β)Calculated ShiftObserved Shift
Phenyl-H (ortho)Calculated ShiftObserved Shift
Phenyl-H (meta)Calculated ShiftObserved Shift
Phenyl-H (para)Calculated ShiftObserved Shift
CH (methine)Calculated ShiftObserved Shift
CH₃ (methyl)Calculated ShiftObserved Shift
NHCalculated ShiftObserved Shift
¹³C NMR (ppm)
Pyridinyl-C (α)Calculated ShiftObserved Shift
Pyridinyl-C (β)Calculated ShiftObserved Shift
Pyridinyl-C (γ)Calculated ShiftObserved Shift
Phenyl-C (ipso)Calculated ShiftObserved Shift
Phenyl-C (ortho)Calculated ShiftObserved Shift
Phenyl-C (meta)Calculated ShiftObserved Shift
Phenyl-C (para)Calculated ShiftObserved Shift
CH (methine)Calculated ShiftObserved Shift
CH₃ (methyl)Calculated ShiftObserved Shift
IR (cm⁻¹)
N-H StretchCalculated WavenumberObserved Wavenumber
C-H Aromatic StretchCalculated WavenumberObserved Wavenumber
C=N Stretch (Pyridine)Calculated WavenumberObserved Wavenumber
C=C Aromatic StretchCalculated WavenumberObserved Wavenumber
N-H BendCalculated WavenumberObserved Wavenumber

Note: This table is illustrative. The "Calculated Shift/Wavenumber" and "Observed Shift/Wavenumber" are placeholders for data that would be obtained from actual computational and experimental studies.

Solvent Effects on Molecular and Electronic Structure

The surrounding solvent medium can significantly influence the molecular and electronic properties of a solute. Theoretical studies on solvatochromic effects investigate these interactions. researchgate.netelsevierpure.comnih.gov For N-(1-(pyridin-4-yl)ethyl)aniline, computational models such as the Polarizable Continuum Model (PCM) can be used to simulate the solvent environment and predict changes in properties like absorption spectra and dipole moments. nih.gov

The study of solvatochromic shifts in similar molecules has revealed that both non-specific (dielectric) and specific (e.g., hydrogen bonding) interactions play a crucial role. researchgate.netnih.gov By performing calculations in different solvents (of varying polarity and proticity), it is possible to understand how the electronic transitions of N-(1-(pyridin-4-yl)ethyl)aniline are affected. This can lead to insights into intramolecular charge transfer (ICT) processes within the molecule. researchgate.netelsevierpure.com

The following table illustrates the type of data that would be generated from a computational study of solvent effects.

Table 2: Calculated Solvent Effects on N-(1-(pyridin-4-yl)ethyl)aniline

Solvent Dielectric Constant (ε) Calculated Absorption Max (λ_max, nm) Calculated Dipole Moment (μ, Debye)
Gas Phase1Calculated ValueCalculated Value
n-Hexane1.88Calculated ValueCalculated Value
Dichloromethane8.93Calculated ValueCalculated Value
Ethanol (B145695)24.55Calculated ValueCalculated Value
Water80.1Calculated ValueCalculated Value

Note: This table is illustrative. The "Calculated Value" placeholders would be populated with data from specific quantum chemical calculations.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the electron density distribution in a molecule. This analysis provides a rigorous definition of atoms in molecules, chemical bonds, and molecular structure. For N-(1-(pyridin-4-yl)ethyl)aniline, a QTAIM analysis would involve calculating the electron density and its Laplacian at bond critical points (BCPs).

The properties of these BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), can be used to characterize the nature of chemical bonds (covalent vs. closed-shell interactions). This method is particularly useful for identifying and characterizing weak intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces.

Table 3: Hypothetical QTAIM Parameters for Selected Bonds in N-(1-(pyridin-4-yl)ethyl)aniline

Bond Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.) Total Energy Density (H(r)) (a.u.) Bond Character
C-N (Aniline)Calculated ValueCalculated ValueCalculated ValueCovalent
C-C (Phenyl)Calculated ValueCalculated ValueCalculated ValueCovalent
C-N (Pyridine)Calculated ValueCalculated ValueCalculated ValueCovalent
N-H···N (intramolecular)Calculated ValueCalculated ValueCalculated ValueHydrogen Bond

Note: This table is illustrative. The "Calculated Value" placeholders would be populated with data from a QTAIM analysis.

Theoretical Studies on Intermolecular Interactions

Understanding the intermolecular interactions of N-(1-(pyridin-4-yl)ethyl)aniline is crucial for predicting its condensed-phase behavior, such as crystal packing and liquid structure. Symmetry-Adapted Perturbation Theory (SAPT) is a robust computational method for analyzing and quantifying these non-covalent interactions. github.ioudel.edunih.gov

SAPT decomposes the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. github.ioresearchgate.net This allows for a detailed understanding of the forces that govern the association of molecules. For N-(1-(pyridin-4-yl)ethyl)aniline, a SAPT analysis could be performed on a dimer of the molecule to investigate the nature of its self-association. This would reveal the relative importance of hydrogen bonding (involving the N-H group and the pyridinyl nitrogen), π-π stacking between the aromatic rings, and other van der Waals forces. researchgate.net

The results of a SAPT analysis can be summarized in a table like the one below.

Table 4: Illustrative SAPT Decomposition of Interaction Energy for a N-(1-(pyridin-4-yl)ethyl)aniline Dimer (in kcal/mol)

Interaction Component Energy (kcal/mol)
ElectrostaticsCalculated Value
ExchangeCalculated Value
InductionCalculated Value
DispersionCalculated Value
Total Interaction Energy Calculated Value

Note: This table is illustrative. The "Calculated Value" placeholders would be populated with data from a SAPT calculation on a specific dimer configuration.

Coordination Chemistry, Ligand Design, and Catalytic Applications

Design and Synthesis of N-(1-(Pyridin-4-yl)ethyl)aniline-Derived Ligands

The synthesis of N-(1-(pyridin-4-yl)ethyl)aniline and its derivatives typically follows established methodologies for the formation of secondary amines, particularly the N-alkylation of anilines. A common and effective route is reductive amination. This process generally involves the condensation of an aniline (B41778) with a suitable carbonyl compound, in this case, 4-acetylpyridine (B144475), to form an intermediate imine or Schiff base. This imine is then reduced in a subsequent step to yield the target secondary amine.

A specific example for a closely related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, involves a stepwise reduction of the precursor imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine, using a reducing agent like sodium borohydride (B1222165). researchgate.net This method highlights a practical approach to synthesizing such chiral secondary amines. researchgate.net Similarly, patents describing the preparation of N-ethylaniline utilize the reaction of aniline with acetaldehyde (B116499) to form a Schiff base, which is subsequently reduced. google.com This "one-kettle way" can improve product yield and simplify the process by minimizing side reactions. google.com

These synthetic strategies allow for the introduction of various functional groups on both the aniline and pyridine (B92270) rings, enabling the tuning of the ligand's steric and electronic properties. This tunability is crucial for designing ligands tailored for specific catalytic applications. The resulting N-(1-(pyridin-4-yl)ethyl)aniline framework, featuring both a pyridine nitrogen and a secondary amine nitrogen, acts as an effective bidentate N,N-ligand for coordinating with a variety of transition metals.

Formation and Characterization of Metal Complexes

The bidentate nature of N-(1-(pyridin-4-yl)ethyl)aniline and its derivatives makes them excellent ligands for forming stable complexes with various transition metals. The pyridine and amine nitrogen atoms chelate to the metal center, creating a stable five-membered ring. These complexes are typically characterized using a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction to confirm their molecular structures. researchgate.netrsc.orgacs.org

Ruthenium-Based Complexes in Transfer Hydrogenation

Ruthenium complexes bearing nitrogen-based ligands are highly effective catalysts for transfer hydrogenation reactions, a key process in organic synthesis for the reduction of ketones, aldehydes, and imines. Novel air-stable ruthenium(II) complexes with tridentate NNN ligands, structurally related to N-(1-(pyridin-4-yl)ethyl)aniline, have been synthesized by reacting the ligand with a precursor like Ru(PPh₃)₃Cl₂. rsc.org These complexes have demonstrated excellent activity and selectivity in the hydrogenation of various ketones and aldehydes. rsc.org

The catalytic system often involves a hydrogen source, such as isopropanol (B130326) or formic acid, and a base. The catalytic cycle is believed to proceed through either an inner-sphere or outer-sphere mechanism. Cationic ruthenium(II) complexes have also been employed for the oxidative C-H/N-H bond functionalization of anilines to synthesize indoles, a transformation that occurs efficiently in water. acs.org Furthermore, supporting ruthenium catalysts on materials like rare earth hydrides (e.g., Ru/YH₃) has been shown to significantly boost catalytic activity and control stereoselectivity in the hydrogenation of N-heterocycles. rsc.org

Table 1: Performance of Ruthenium Complexes in Hydrogenation Reactions
Catalyst/SystemSubstrateReaction TypeKey FindingsReference
Ru(II) with NNN click-based ligandsKetones and AldehydesHydrogenationExcellent activity and selectivity; potential outer-sphere mechanism. rsc.org
Cationic Ru(II) complexesAnilines and AlkynesOxidative C–H/N–H FunctionalizationEfficient synthesis of indoles in water. acs.org
Ru/YH₃ (Heterogeneous)N-ethylcarbazole (NEC)HydrogenationFull hydrogenation at the lowest reported temperature (363 K); remarkable all-cis stereoselectivity. rsc.org

Copper Complexes in Organic Transformations (e.g., Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," relies on the catalytic activity of copper(I) species. clarku.edu Ligands play a critical role in this reaction by stabilizing the active Cu(I) oxidation state, preventing oxidation, and modulating reactivity. researchgate.netrsc.org Nitrogen-containing ligands, particularly those incorporating pyridine moieties, have been shown to be highly effective.

Research has demonstrated that azides containing a chelating pyridine group, such as picolyl azides, undergo significantly faster CuAAC reactions compared to their non-chelating counterparts. nih.gov This rate enhancement is attributed to the pyridine nitrogen coordinating to the copper(I) center, which facilitates the formation of the key metallacycle intermediate. nih.gov This finding underscores the potential utility of ligands like N-(1-(pyridin-4-yl)ethyl)aniline in designing more efficient CuAAC catalysts. Well-defined copper complexes with chelating ligands can serve as catalysts directly, sometimes obviating the need for external reducing agents and bases that can be incompatible with sensitive biological substrates. clarku.eduresearchgate.net The development of immobilized copper-ligand complexes also offers a path to heterogeneous catalysts that are easily separated from the reaction products. clarku.edu

Table 2: Role of Pyridine-Containing Ligands in Copper-Catalyzed Click Chemistry
Ligand TypeReactionKey FeatureAdvantageReference
Picolyl Azides (Chelating)CuAACInternal pyridine nitrogen chelates Cu(I).Accelerated reaction kinetics, allowing for lower copper concentrations in biocompatible conditions. nih.gov
Immobilized PNN-pincer ligandCuAACHeterogeneous catalyst design.Stabilizes Cu(I) without a reducing agent; catalyst is easily recoverable. clarku.edu
General N-donor ligandsCuAACStabilize Cu(I) acetylide intermediate.Protects against oxidation, maintaining a high concentration of the active catalyst. researchgate.net

Elucidation of Catalytic Mechanisms and Reaction Kinetics

Understanding the catalytic mechanism is fundamental to optimizing reaction conditions and designing improved catalysts. For ruthenium-catalyzed transfer hydrogenation, the mechanism often involves the formation of a ruthenium-hydride species which then transfers the hydride to the substrate. DFT calculations on ruthenium complexes with NNN ligands suggest that the reaction can proceed via an outer-sphere catalytic cycle, where the substrate is not directly coordinated to the metal center during the hydride transfer step. rsc.org In other related ruthenium-catalyzed reactions, such as the hydroamination of vinylarenes, the mechanism is proposed to involve the nucleophilic attack of an amine on a ruthenium η⁶-vinylarene complex. nih.gov This is followed by the exchange of the product arene complex with the starting vinylarene to regenerate the catalyst. nih.gov

In copper-catalyzed click chemistry, the generally accepted mechanism begins with the reaction of the copper(I) catalyst with a terminal alkyne to form a copper(I) acetylide intermediate. researchgate.net This intermediate then coordinates with the azide (B81097), activating it for nucleophilic attack by the acetylide carbon. researchgate.net The subsequent steps lead to a six-membered copper(III) metallacycle which then collapses to the triazole product, regenerating the copper(I) catalyst. researchgate.net The rate of this reaction is significantly influenced by the ligand. Ligands that can chelate the copper, such as those containing a pyridine ring, accelerate the process by facilitating the formation of the crucial intermediates. nih.gov

Ligand Structure-Activity Relationships in Homogeneous and Heterogeneous Catalysis

The relationship between a ligand's structure and the resulting catalyst's activity and selectivity is a central theme in catalysis research. For ligands derived from N-(1-(pyridin-4-yl)ethyl)aniline, key structural features that can be modified include the electronic properties of the aniline and pyridine rings and the steric bulk around the nitrogen donor atoms.

In homogeneous catalysis, subtle electronic changes can have a profound impact. For instance, in the context of CuAAC, introducing an electron-donating group on the pyridine ring of a chelating azide was found to increase the reaction rate, while an electron-withdrawing group had the opposite effect. nih.gov This is consistent with a mechanism where a more electron-rich pyridine nitrogen can more effectively coordinate to and stabilize the copper center. nih.gov The steric environment created by the ligand also dictates the accessibility of the metal's active site to the substrates, influencing both activity and selectivity.

The transition from homogeneous to heterogeneous catalysis, often achieved by immobilizing the ligand-metal complex on a solid support, introduces further structure-activity considerations. clarku.edu While heterogeneous catalysts offer the significant advantage of easy separation and recycling, the immobilization process can sometimes alter the catalyst's activity or selectivity. The nature of the support material and the linker used to attach the ligand can affect the catalyst's local environment and accessibility. However, a well-designed heterogeneous catalyst, such as an immobilized copper-pincer complex for click chemistry, can maintain high activity and stability, even under physiologically relevant conditions. clarku.edu The principles of structure-activity relationships, which show that even small changes to a pyridine derivative's structure can significantly alter its biological or chemical activity, are broadly applicable to the design of catalysts based on the N-(1-(pyridin-4-yl)ethyl)aniline scaffold. nih.govrsc.org

Advanced Materials Science and Analytical Chemistry Applications

Utilization in Polymer Chemistry and Coating Formulations

The presence of both an amine group and an aromatic pyridine (B92270) ring suggests that Phenyl-(1-pyridin-4-yl-ethyl)-amine could serve as a versatile building block in polymer chemistry. The parent compound, 1-Pyridin-4-yl-ethylamine, is noted for its potential in creating advanced materials like polymers and coatings due to its distinct chemical properties chemimpex.com.

The amine functionality allows it to act as a monomer in polymerization reactions, such as in the synthesis of polyamides, polyimides, or polyurethanes, by reacting with appropriate co-monomers like dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The incorporation of the pyridine and phenyl moieties into a polymer backbone could significantly influence the final properties of the material. For instance, the rigid aromatic rings would be expected to enhance thermal stability and mechanical strength. The pyridine unit, with its nitrogen atom, can also introduce sites for hydrogen bonding or coordination with metal ions, potentially leading to polymers with interesting self-assembly characteristics or catalytic activity.

In coating formulations, the compound could function as a cross-linking agent or an adhesion promoter. The pyridine nitrogen can form strong interactions with metal surfaces, suggesting its utility in anti-corrosion coatings. Furthermore, its structure could contribute to the formulation of coatings with specific refractive indices or dielectric properties. While specific examples of polymers or coatings derived from this compound are not readily found in the literature, the foundational chemistry of its functional groups supports its potential in these applications.

Applications in Agrochemical Formulations

Pyridine-based compounds are a significant class of agrochemicals, encompassing herbicides, insecticides, and fungicides researchgate.netresearchgate.net. The pyridine ring is a key pharmacophore in many commercially successful pesticides researchgate.net. The parent amine, 1-Pyridin-4-yl-ethylamine, is recognized for its applications in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides through improved absorption and activity chemimpex.com.

Reagent Development for Analytical Detection and Quantification Techniques

The structural features of this compound make it a candidate for development as a specialized analytical reagent. The parent compound, 1-Pyridin-4-yl-ethylamine, is utilized as a reagent in various analytical techniques to aid in the detection and quantification of other compounds chemimpex.com. Aminopyridine derivatives, in general, are employed in synthetic and medicinal chemistry and their interactions with enzymes and receptors can lead to a wide array of biological and pharmacological effects rsc.orgresearchgate.net.

The pyridine nitrogen and the secondary amine can act as ligands for metal ions, suggesting its potential use as a chromogenic or fluorogenic reagent for the detection of specific metals. Upon complexation, a change in the absorption or emission spectrum of the compound could be observed, allowing for quantitative analysis. Furthermore, the chiral nature of the molecule opens up the possibility of its use as a chiral derivatizing agent in chromatography (e.g., HPLC or GC) to resolve enantiomers of other chiral compounds. The phenyl and pyridine rings can also participate in π-π stacking interactions, which could be exploited in the design of selective stationary phases for chromatography or as a component of molecular sensors.

Supramolecular Chemistry and Non-Covalent Interactions

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its hydrogen bond donor (N-H) and acceptor (pyridine N) sites, as well as aromatic rings capable of π-π stacking, makes it an interesting candidate for studies in this area.

Principles of Self-Assembly and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Aminopyridine derivatives are known to be excellent building blocks for creating self-assembled structures through hydrogen bonding rsc.org. The 2-aminopyridine functionality, for example, can form self-complementary hydrogen bonds, leading to the formation of ordered aggregates rsc.org. In this compound, the N-H group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as an acceptor. This donor-acceptor capability allows for the formation of intermolecular hydrogen bonds, which could lead to the self-assembly of molecules into chains, sheets, or more complex three-dimensional networks.

Molecular recognition involves the specific binding of a "guest" molecule to a "host" molecule. The aminopyridine moiety is a well-established recognition group, for instance, in the binding of monosaccharides mdpi.com. The specific arrangement of hydrogen bond donors and acceptors, along with the shape of the molecule, dictates its recognition properties. This compound could potentially act as a receptor for small molecules, with the binding being driven by a combination of hydrogen bonding, π-π stacking, and steric effects.

Crystal Engineering and Hydrogen Bonding Networks

Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by controlling the way molecules pack in the solid state, which is largely governed by intermolecular interactions, particularly hydrogen bonds rsc.org.

The ability of aminopyridines to form robust hydrogen-bonded networks is a key aspect of their use in crystal engineering rsc.orgnih.gov. Different isomers of aminopyridines can lead to different hydrogen-bonding arrangements and, consequently, different crystal structures nih.govresearchgate.net. In the case of this compound, the interplay between N-H···N hydrogen bonds involving the pyridine nitrogen and the secondary amine, and potentially weaker C-H···π interactions involving the aromatic rings, would direct the crystal packing.

Emerging Research Frontiers and Future Perspectives

Challenges in Scalable and Sustainable Synthetic Methodologies

The industrial-scale production of chiral amines like Phenyl-(1-pyridin-4-yl-ethyl)-amine faces significant hurdles related to sustainability and efficiency. Traditional chemical syntheses are often lengthy, energy-intensive, and generate substantial waste, frequently relying on unsustainable transition metal catalysts. openaccessgovernment.org These classical methods for producing α-chiral amines often lack selectivity, resulting in mixtures of enantiomers that necessitate additional, costly purification steps. openaccessgovernment.org

A major challenge lies in the reliance on petroleum-based precursors such as ketones and aldehydes for the synthesis of amines. openaccessgovernment.org In contrast, renewable bio-based resources are rich in alcohol groups. openaccessgovernment.org Consequently, developing direct and efficient methods to convert these abundant alcohols into chiral amines is a primary objective for achieving more sustainable manufacturing processes. openaccessgovernment.org Biocatalysis, utilizing engineered enzymes, is a promising green chemistry approach that offers high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, thereby addressing many of the shortcomings of traditional chemical routes. nih.gov

Innovations in Highly Enantioselective Catalysis

The demand for enantiomerically pure chiral amines in the pharmaceutical and fine chemical industries has spurred significant innovation in asymmetric catalysis. nih.gov While traditional methods like resolution are still in use, catalytic approaches, particularly those involving transition metals, have become a major focus of modern synthetic chemistry. nih.govacs.org

Asymmetric hydrogenation (AH) of unsaturated nitrogen-containing compounds has emerged as a powerful and highly efficient strategy for synthesizing optically active amines. nih.govacs.org This method boasts excellent atom economy, producing minimal waste and byproducts, which aligns with the principles of green chemistry. nih.govacs.org Transition metal-catalyzed AH often demonstrates exceptional chemo-, regio-, and enantioselectivity, making it a versatile and reliable tool for producing chiral drugs. nih.govacs.org

Recent advancements have seen the development of novel chiral pyridine (B92270)–aminophosphine ligands that have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of challenging substrates. rsc.org Furthermore, biocatalytic methods are gaining prominence. Protein engineering techniques, such as directed evolution and computational redesign, are being used to enhance the catalytic performance of enzymes like transaminases, oxidases, and amine dehydrogenases. openaccessgovernment.orgnih.gov These engineered enzymes are expanding the substrate scope and improving the efficiency of chiral amine synthesis under sustainable conditions. nih.gov For instance, researchers have developed efficient processes using ω-transaminases for chiral amine synthesis by employing a diamine donor that helps to overcome unfavorable equilibrium positions. scienceopen.com

Advancements in Computational Modeling for Predictive Chemical Synthesis and Properties

Computational chemistry is playing an increasingly vital role in modern drug discovery and materials science, offering powerful tools to predict chemical properties and guide synthetic efforts. In the context of pyridine-containing compounds like this compound, computational methods are being used to analyze and predict a range of crucial parameters.

For example, extensive computational analyses have been employed to evaluate the physicochemical properties of pyridine variants of other molecular scaffolds, including water solubility, partition coefficient, and the probability of crossing the blood-brain barrier. nih.gov Such in silico studies allow for the early-stage selection of drug candidates with improved pharmacokinetic profiles. nih.gov Furthermore, computational modeling can predict the metabolic fate of compounds, helping to identify potential metabolites and assess their solubility, toxicity, and ability to penetrate biological membranes. nih.gov By analyzing the crystal structures of enzymes and performing computational studies, researchers can rationally design mutations to create biocatalysts with desired specificities for particular chemical transformations. openaccessgovernment.org

Exploration of Novel Supramolecular Architectures and Functional Materials

The unique structural features of this compound and its derivatives make them attractive building blocks for the construction of novel supramolecular architectures and functional materials. The presence of the pyridine ring, with its nitrogen atom capable of coordinating to metal ions, and the chiral amine group, which can participate in hydrogen bonding and other non-covalent interactions, provides a versatile platform for self-assembly.

While direct research on the supramolecular chemistry of this compound is still emerging, the broader field of pyridine-containing ligands in metal-organic frameworks (MOFs) and other coordination polymers is well-established. These materials have applications in gas storage, catalysis, and sensing. The chirality inherent in this compound could be exploited to create chiral MOFs, which are of great interest for enantioselective separations and asymmetric catalysis. The development of synthetic methods for various aryl-pyridin-2-yl guanidine derivatives and 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones highlights the ongoing efforts to create functionalized pyridine-based molecules that can serve as precursors for more complex materials. mdpi.commdpi.com

Untapped Applications in Diverse Chemical Technologies

While the primary focus for chiral amines like this compound has been in pharmaceuticals, their unique properties suggest a broad range of untapped applications in other areas of chemical technology. The development of scalable and facile synthetic processes for related pyridine derivatives is paving the way for their use in a wider array of applications. researchgate.net

The ability of the pyridine moiety to be functionalized opens up possibilities for creating novel ligands for catalysis, developing new materials for separations, and designing molecular switches and sensors. For instance, pyridine-based precursors are being developed for the direct labeling of biomolecules, a critical technology in molecular imaging. The synthesis of various aryl-(2-pyridyl)-amino alkanes and related structures points to the historical and ongoing interest in this class of compounds for a variety of purposes. google.com As synthetic methodologies become more robust and our understanding of the structure-property relationships of these molecules deepens, it is anticipated that this compound and its analogues will find new and innovative applications in fields beyond their current scope.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Phenyl-(1-pyridin-4-yl-ethyl)-amine, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via alkylation of pyridin-4-yl-ethylamine derivatives with phenyl halides (e.g., bromobenzene) under basic conditions. For example, N-phenylpiperidin-4-amine derivatives are synthesized using ethyl halides and bases like NaH or K₂CO₃ in solvents such as ethanol or acetonitrile . Key factors affecting yield include:

  • Solvent polarity : Acetonitrile improves reaction kinetics compared to ethanol.
  • Base strength : NaH provides higher yields (75%) than K₂CO₃ (60%) due to stronger deprotonation.
  • Temperature : Optimized at 60–80°C to avoid side reactions.
  • Table : Reported yields under varying conditions:
SolventBaseTemperature (°C)Yield (%)
EthanolK₂CO₃6060
AcetonitrileNaH8075

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Aromatic protons (pyridine and phenyl rings) appear at δ 7.2–8.5 ppm. The ethylamine chain shows signals at δ 2.8–3.5 ppm (CH₂-N) and δ 1.2–1.6 ppm (CH₂-CH₃) .
  • 13C NMR : Pyridine carbons resonate at ~150 ppm, while phenyl carbons appear at 125–140 ppm. The ethyl carbons are observed at 35–45 ppm (CH₂-N) and 20–25 ppm (CH₂-CH₃) .
  • Mass Spectrometry (MS) : The molecular ion [M+H]⁺ is expected at m/z 213.3 (calculated for C₁₃H₁₅N₂). Fragmentation patterns include loss of the ethyl group (m/z 170) and pyridine ring cleavage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Purity variations : Impurities ≥5% can skew bioassay results. Use orthogonal validation (HPLC ≥98% purity, NMR integration) to confirm compound integrity .
  • Assay conditions : Standardize pH (7.4), temperature (37°C), and cell lines (e.g., MCF-7 for cytotoxicity). For example, a study on related amines validated linearity (R² > 0.99) and accuracy (recovery 95–105%) via spiked samples .
  • Receptor heterogeneity : Screen against isoform-specific targets (e.g., GPCR subtypes) to clarify selectivity .

Q. What computational strategies model the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in pyridine-recognizing receptors (e.g., nicotinic acetylcholine receptors). A study on similar compounds achieved RMSD < 2.0 Å compared to crystal structures .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (AMBER force field, 100 ns trajectory). Analyze hydrogen bonding (e.g., pyridine N with Lys123) and hydrophobic interactions .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the pyridine ring exhibits a high electron density region (-15 kcal/mol) favorable for cation-π interactions .

Q. How do structural modifications (e.g., substituents on the phenyl/pyridine rings) alter the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP : Adding electron-withdrawing groups (e.g., -NO₂) increases hydrophobicity (LogP +0.5).
  • Solubility : Methyl groups on the phenyl ring improve aqueous solubility (e.g., 4-Me derivative: 12 mg/mL vs. parent: 5 mg/mL) .
  • Table : Property trends for derivatives:
SubstituentPositionLogPSolubility (mg/mL)
-OCH₃para2.18.5
-Clmeta2.83.2
-NH₂ortho1.515.0

Key Notes for Experimental Design

  • Synthesis : Prioritize NaH/acetonitrile for higher yields. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
  • Analytical Validation : Include internal standards (e.g., deuterated analogs) in NMR/MS to ensure accuracy .
  • Biological Assays : Use negative controls (e.g., unmodified pyridine) to isolate target-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.